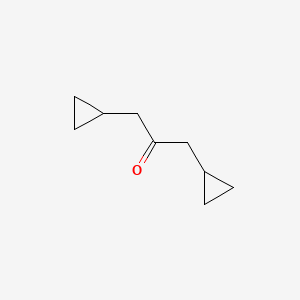

1,3-Dicyclopropylpropan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1,3-Dicyclopropylpropan-2-one often involves intricate chemical reactions. For example, the synthesis of various cyclopropane derivatives and their reactions can provide insight into potential synthesis methods for 1,3-Dicyclopropylpropan-2-one. Baird et al. (2007) describe the synthesis of 2,2-dibromocyclopropane-1,1-dicarboxylic acids, a process that involves reactions of substituted 1,1-dibromo-2-acyloxymethylcyclopropanes with methyl lithium at low temperatures, leading to a variety of cyclopropane derivatives through bromine–lithium exchange and subsequent reactions (Baird et al., 2007).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including 1,3-Dicyclopropylpropan-2-one, plays a crucial role in their reactivity and properties. The structural analysis can be carried out using various spectroscopic techniques. For instance, Lisowski and Starynowicz (1998) utilized NMR spectroscopy, among other methods, to characterize the structure of lanthanide(III) complexes, highlighting the importance of spectroscopic methods in elucidating molecular structures (Lisowski & Starynowicz, 1998).

Chemical Reactions and Properties

Cyclopropane compounds, including 1,3-Dicyclopropylpropan-2-one, are known for their reactivity in various chemical reactions. For example, the study by Yu et al. (2013) on the direct [3 + 2] radical cycloaddition of methylenecyclopropanes with elemental chalcogens showcases the type of chemical reactions that cyclopropane derivatives can undergo, providing useful methylene-1,2-dichalcogenolanes (Yu et al., 2013).

Physical Properties Analysis

The physical properties of 1,3-Dicyclopropylpropan-2-one, such as melting point, boiling point, and solubility, are crucial for its application in chemical syntheses and industrial processes. Although specific studies on 1,3-Dicyclopropylpropan-2-one might not be available, the analysis of related cyclopropane derivatives can provide valuable insights into the physical properties expected for this compound.

Chemical Properties Analysis

The chemical properties of 1,3-Dicyclopropylpropan-2-one, including its acidity, basicity, and reactivity towards various reagents, are essential for understanding its behavior in chemical reactions. The work by Krasnov et al. (2003) on the synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid derivatives offers a glimpse into the chemical properties and reactivity of cyclopropane derivatives, which could be analogous to those of 1,3-Dicyclopropylpropan-2-one (Krasnov et al., 2003).

Wissenschaftliche Forschungsanwendungen

1. Catalysis and Green Chemistry

The use of 1,3-Dicyclopropylpropan-2-one and related compounds in catalysis is significant. In green chemistry, it aids in the efficient synthesis of derivatives like 1,2,4-triazolo pyrimidine, quinazolinone, and biscoumarin. This process highlights the advantages of simple operation, no need for hazardous solvents, and the reusability of catalysts (Nazari, Zabihzadeh, Shirini, & Tajik, 2022).

2. Organic Synthesis and Chemical Properties

1,3-Dicyclopropylpropan-2-one is instrumental in organic synthesis, particularly in the creation of non-aromatic heterocyclic compounds. These compounds are important in the synthesis of medicinal molecules due to their biological activity and the versatility in introducing various substituents into their nucleus (Rubtsova et al., 2020).

3. Coordination Chemistry and Molecular Structure

This compound plays a role in the formation of metallosupramolecules and coordination polymers. Its structural properties are essential in the self-assembly of metal ions and ligands, leading to novel discrete metallocyclic complexes (Shin, Lee, Lee, & Chung, 2003).

4. Electrosynthesis and Catalytic Reduction

In electrosynthesis, 1,3-Dicyclopropylpropan-2-one derivatives are used in the catalytic reduction of dihaloalkanes, showcasing its utility in producing industrially significant compounds through electrochemical methods (Dahm & Peters, 1996).

5. Quantum Chemical Studies

The compound's reactivity with other chemicals, like hydrogen sulfide, has been explored using quantum chemical studies. These studies help understand the reaction mechanisms and potential energy surfaces, vital for predicting and controlling chemical reactions (Shagun et al., 2008).

Zukünftige Richtungen

The future directions of synthetic chemistry, including the synthesis of compounds like 1,3-Dicyclopropylpropan-2-one, involve improving the ability of synthesis and enhancing the application of synthesis . This includes the development of higher selectivity, higher efficiency, environmentally benign processes, and sustainable energy sources .

Eigenschaften

IUPAC Name |

1,3-dicyclopropylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-9(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIYJHPPHUWGNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dicyclopropylpropan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2490048.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2490051.png)

![5-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2490054.png)

![2-Chloro-1-[(2R)-4-ethylsulfonyl-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2490055.png)

![3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one](/img/structure/B2490056.png)

![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2490058.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2490061.png)

![N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2490065.png)